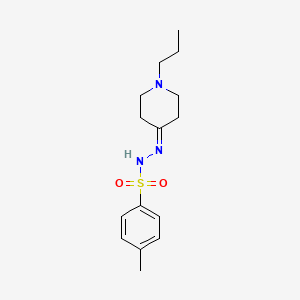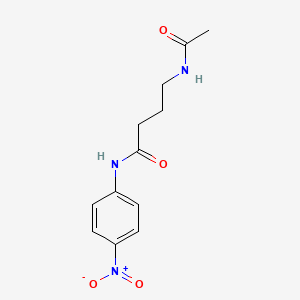
4-acetamido-N-(4-nitrophenyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(acetylamino)-N-(4-nitrophenyl)butanamide is an organic compound that features both an acetylamino group and a nitrophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(acetylamino)-N-(4-nitrophenyl)butanamide typically involves the following steps:
Acylation Reaction: The starting material, 4-nitroaniline, undergoes acylation with acetic anhydride to form 4-nitroacetanilide.
Amidation Reaction: The 4-nitroacetanilide is then reacted with butanoyl chloride in the presence of a base such as pyridine to yield 4-(acetylamino)-N-(4-nitrophenyl)butanamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions would be essential to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4-(acetylamino)-N-(4-nitrophenyl)butanamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetylamino group can participate in nucleophilic substitution reactions, where the acetyl group is replaced by other functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Reduction: 4-(acetylamino)-N-(4-aminophenyl)butanamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(acetylamino)-N-(4-nitrophenyl)butanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a drug candidate due to its structural features.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(acetylamino)-N-(4-nitrophenyl)butanamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the acetylamino group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-nitroacetanilide: Similar structure but lacks the butanamide moiety.
4-(aminophenyl)butanamide: Similar structure but with an amino group instead of a nitro group.
Uniqueness
4-(acetylamino)-N-(4-nitrophenyl)butanamide is unique due to the presence of both an acetylamino group and a nitrophenyl group, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
50841-30-0 |
|---|---|
Formule moléculaire |
C12H15N3O4 |
Poids moléculaire |
265.26 g/mol |
Nom IUPAC |
4-acetamido-N-(4-nitrophenyl)butanamide |
InChI |
InChI=1S/C12H15N3O4/c1-9(16)13-8-2-3-12(17)14-10-4-6-11(7-5-10)15(18)19/h4-7H,2-3,8H2,1H3,(H,13,16)(H,14,17) |
Clé InChI |
AXBWKVNOWZATIX-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NCCCC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


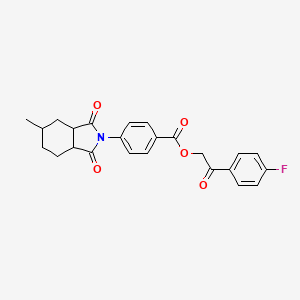
![N~2~-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]-N-(4-ethoxyphenyl)alaninamide](/img/structure/B15150815.png)
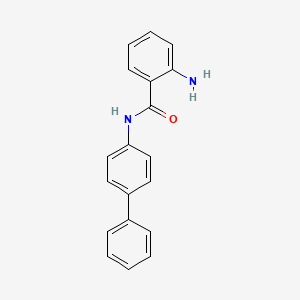
![[4-(Carboxymethyl)-2-(1-{2-[(2,5-dichlorophenyl)formamido]acetamido}-3-methylbutyl)-5-oxo-1,3,2-dioxaborolan-4-yl]acetic acid](/img/structure/B15150845.png)
![3-[({4-[3-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]phenyl}sulfonyl)amino]-N,N,N-trimethylpropan-1-aminium](/img/structure/B15150850.png)

![2-(3-Methoxyphenyl)-2-oxoethyl 4-[(4-hydroxyphenyl)amino]-4-oxobutanoate](/img/structure/B15150855.png)
![Methyl 2-[(4-chlorophenyl)methoxy]benzoate](/img/structure/B15150860.png)

![N-[2-[2-(trifluoromethyl)indol-1-yl]ethyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B15150870.png)
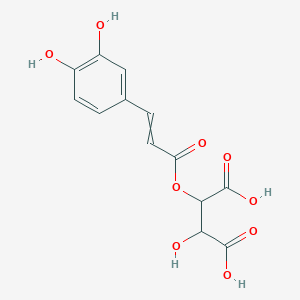
![4-{[(4-{[4-(3,5-Dimethylphenoxy)phenyl]amino}-4-oxobutanoyl)oxy]acetyl}phenyl furan-2-carboxylate](/img/structure/B15150878.png)
![N-(3-chlorophenyl)-2-[(4-hydroxypyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B15150881.png)
